![molecular formula C16H20N2O5S2 B3803544 N-{[1-(5-methoxy-2-furoyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide](/img/structure/B3803544.png)
N-{[1-(5-methoxy-2-furoyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide
説明
N-{[1-(5-methoxy-2-furoyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various cancers and autoimmune diseases. TAK-659 is a highly selective inhibitor of the protein kinase BTK, which plays a critical role in B-cell receptor signaling and activation.
作用機序
TAK-659 selectively inhibits the protein kinase BTK, which is a critical mediator of B-cell receptor signaling and activation. BTK is essential for the survival and proliferation of B-cells, and its dysregulation has been implicated in the development and progression of various cancers and autoimmune diseases. By inhibiting BTK, TAK-659 blocks B-cell receptor signaling and activation, leading to the induction of apoptosis and the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent anti-tumor and anti-inflammatory effects in preclinical models of cancer and autoimmune diseases. In these studies, TAK-659 induces apoptosis and inhibits proliferation of cancer cells and immune cells, leading to the suppression of tumor growth and inflammation. TAK-659 has also been shown to enhance the efficacy of other cancer treatments such as chemotherapy and immunotherapy.
実験室実験の利点と制限
TAK-659 has several advantages for lab experiments, including its high selectivity and potency, and its well-tolerated and safe profile in preclinical studies. However, TAK-659 also has some limitations, including its limited solubility and stability, and the need for further optimization of its pharmacokinetic and pharmacodynamic properties.
将来の方向性
There are several future directions for the development and optimization of TAK-659, including:
1. Clinical trials: TAK-659 is currently being evaluated in clinical trials as a potential treatment for various cancers and autoimmune diseases, and further clinical studies are needed to determine its safety and efficacy in humans.
2. Combination therapy: TAK-659 has been shown to enhance the efficacy of other cancer treatments such as chemotherapy and immunotherapy, and further studies are needed to determine the optimal combination therapy regimens.
3. Optimization of pharmacokinetic and pharmacodynamic properties: Further optimization of the pharmacokinetic and pharmacodynamic properties of TAK-659 is needed to improve its solubility, stability, and bioavailability.
4. Identification of biomarkers: Biomarkers for predicting response to TAK-659 treatment and monitoring treatment efficacy are needed to facilitate patient selection and personalized treatment.
5. Development of analogs: Analog compounds of TAK-659 with improved pharmacokinetic and pharmacodynamic properties are needed to expand the therapeutic potential of BTK inhibitors.
Conclusion
TAK-659 is a highly selective inhibitor of the protein kinase BTK, which has shown promising results in preclinical studies as a potential treatment for various cancers and autoimmune diseases. TAK-659 has potent anti-tumor and anti-inflammatory effects, and enhances the efficacy of other cancer treatments such as chemotherapy and immunotherapy. Further clinical studies and optimization of its pharmacokinetic and pharmacodynamic properties are needed to determine its safety and efficacy in humans and expand its therapeutic potential.
科学的研究の応用
TAK-659 has been extensively studied in preclinical models of cancer and autoimmune diseases, including lymphoma, leukemia, multiple myeloma, rheumatoid arthritis, and lupus. In these studies, TAK-659 has been shown to have potent anti-tumor and anti-inflammatory effects, and to enhance the efficacy of other cancer treatments such as chemotherapy and immunotherapy. TAK-659 has also been shown to be well-tolerated and safe in preclinical studies.
特性
IUPAC Name |
N-[[1-(5-methoxyfuran-2-carbonyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S2/c1-22-14-7-6-13(23-14)16(19)18-8-2-4-12(11-18)10-17-25(20,21)15-5-3-9-24-15/h3,5-7,9,12,17H,2,4,8,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJHZBVIQZTLSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(O1)C(=O)N2CCCC(C2)CNS(=O)(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。